molecular formula C14H14N4O3S2 B2454269 3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034313-43-2

3,5-dimethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-4-sulfonamide

Cat. No. B2454269
CAS RN: 2034313-43-2
M. Wt: 350.41
InChI Key: BAOBADKVBIFLCP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C14H14N4O3S2 and a molecular weight of 350.41. It contains several functional groups, including an isoxazole ring, a pyrazine ring, and a thiophene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized via a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including an isoxazole ring, a pyrazine ring, and a thiophene ring . These groups contribute to the compound’s reactivity and properties.


Chemical Reactions Analysis

The compound’s reactivity was studied using DFT calculations. Several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .

Scientific Research Applications

Synthesis and Antitumor Activity

The chemical compound has been explored for its potential in the synthesis of novel derivatives with significant antitumor activity. For instance, a study focused on the synthesis of pyrazole and thienopyrimidine derivatives, starting from a thiosemicarbazide derivative, led to the discovery of compounds exhibiting remarkable antitumor activity against MCF7 (breast) human cells. This indicates the potential of such chemical structures in developing new antitumor agents (Aly, 2009).

Antibacterial Properties

Further research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at creating effective antibacterial agents, has led to the development of pyran, pyridine, and pyridazine derivatives. The antibacterial evaluation of these newly synthesized compounds has shown significant activities, highlighting the importance of such chemical structures in the field of antibacterial drug development (Azab, Youssef, & El-Bordany, 2013).

Inhibition of Enzymes

The compound has also been incorporated into the design of molecules with enzyme inhibition properties, such as carbonic anhydrase and acetylcholinesterase inhibitors. A study synthesized derivatives that combined pyrazoline and sulfonamide pharmacophores, yielding compounds with potent inhibitory activity against human carbonic anhydrase isoenzymes and acetylcholinesterase, while maintaining low cytotoxicity towards various cell lines. This suggests potential applications in treating conditions associated with these enzymes (Ozgun et al., 2019).

Hybrid Compounds for Pharmacological Activity

The integration of sulfonamide groups into hybrid compounds has led to the creation of molecules with diverse pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor effects. Recent advances in two-component sulfonamide hybrids have been reviewed, showcasing the synthesis and biological activity of hybrids containing coumarin, indole, and other pharmacologically active scaffolds. This area of research offers promising avenues for the development of new therapeutic agents with multiple activities (Ghomashi et al., 2022).

properties

IUPAC Name

3,5-dimethyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S2/c1-9-14(10(2)21-18-9)23(19,20)17-8-11-13(16-6-5-15-11)12-4-3-7-22-12/h3-7,17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOBADKVBIFLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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